L-Alanine-15N
Overview
Description
L-Alanine-15N is a stable isotope of alanine, an essential amino acid found in proteins. It is one of the most commonly used stable isotopes in scientific research, due to its wide range of applications. L-Alanine-15N is used in biochemical and physiological studies, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for L-Alanine-15N.
Scientific Research Applications
Protein Synthesis
L-Alanine-15N plays a crucial role in protein synthesis . As a branched-chain essential amino acid, it is involved in the construction of proteins, which are vital for the structure and function of cells.
Metabolic Functions
Apart from protein synthesis, L-Alanine-15N is also involved in various metabolic functions . It participates in glucose metabolism, helping the body to produce energy.
NMR-Based Research
L-Alanine-15N and its isotope labeled counterparts are used in Nuclear Magnetic Resonance (NMR) based research studies . These studies are designed to probe the structure, dynamics, and binding of biological macromolecules.
Methyl-Labeling Experiments
This selectively labeled alanine has been used in NMR for methyl-labeling experiments . Methyl labeling is a technique used in NMR spectroscopy for studying large proteins and their complexes.
Structural Biology
In the field of structural biology, L-Alanine-15N is used to investigate the three-dimensional structure of proteins . By using NMR spectroscopy, researchers can gain insights into the atomic-level details of protein structure.
Drug Discovery
In drug discovery and development, L-Alanine-15N can be used in the design of new pharmaceuticals . Researchers can study the interaction between drugs and their protein targets using NMR spectroscopy.
Mechanism of Action
Target of Action
L-Alanine-15N is a non-essential amino acid that plays a crucial role in various metabolic functions . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Biochemical Pathways
L-Alanine-15N is involved in several biochemical pathways. It plays a significant role in glucose-alanine cycle, where it carries nitrogen from peripheral tissues to the liver. In the liver, alanine is converted back to pyruvate, which can then be used in gluconeogenesis to form glucose . This glucose can then be returned to the peripheral tissues, completing the cycle .
Result of Action
The action of L-Alanine-15N at the molecular and cellular levels results in various effects. It contributes to protein synthesis, supports immune function, and provides energy for muscle tissue, brain, and the central nervous system . The presence of the 15N isotope allows for the tracking of these processes, offering a deeper understanding of the compound’s effects.
properties
IUPAC Name |
(2S)-2-(15N)azanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GZPBOPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473350 | |
Record name | L-Alanine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-15N | |
CAS RN |
25713-23-9 | |
Record name | L-Alanine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using L-Alanine-15N in the study of D-Lysergic acid-α-hydroxyethylamide biosynthesis?
A1: The research aimed to determine the origin of the specific side chain found in D-Lysergic acid-α-hydroxyethylamide. L-Alanine-15N served as a labeled precursor, allowing researchers to track its incorporation into the alkaloid structure. The study demonstrated that L-Alanine-15N was incorporated with high efficiency specifically into the carbinol amide moiety of the molecule []. This finding strongly suggests that L-alanine, or a closely related compound, plays a crucial role in the biosynthetic pathway of D-Lysergic acid-α-hydroxyethylamide in Claviceps paspali Mar 488.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.